Cyclohex-2-en-1-ylmagnesium bromide, 0.50 M in ether

Description

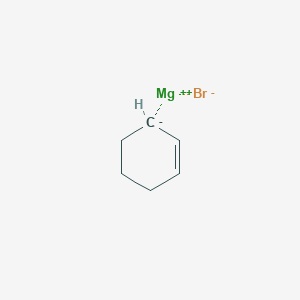

Cyclohex-2-en-1-ylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis for nucleophilic additions to carbonyl groups, alkylation reactions, and forming carbon-carbon bonds. The 0.50 M concentration in diethyl ether indicates its standardized solution form, which stabilizes the highly reactive organomagnesium species by coordinating ether molecules to the magnesium center . This compound is particularly valuable for introducing cyclohexenyl groups into target molecules, enabling access to cyclic and stereochemically complex structures. Its synthesis typically involves reacting cyclohex-2-en-1-yl bromide with magnesium metal in anhydrous ether under inert conditions .

Properties

IUPAC Name |

magnesium;cyclohexene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9.BrH.Mg/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRJFSCGQSEVKO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[CH-]C=CC1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The formation proceeds via a radical mechanism initiated by iodine, which cleans the magnesium surface to enhance reactivity. Magnesium inserts into the carbon-bromine bond of cyclohex-2-en-1-yl bromide, generating a magnesium-bromide intermediate and a cyclohex-2-en-1-yl radical. Subsequent electron transfer yields the Grignard reagent:

Iodine accelerates initiation by reacting with magnesium to form MgI₂, which solubilizes the metal’s oxide layer.

Laboratory-Scale Preparation

A representative protocol involves:

-

Inert Atmosphere Setup : A three-neck flask equipped with a reflux condenser, addition funnel, and drying tube is purged with nitrogen.

-

Magnesium Activation : 2.67 g (110 mmol) of magnesium turnings and 40–50 mg iodine are heated until violet fumes appear.

-

Halide Addition : 10.3 mL (100 mmol) of cyclohex-2-en-1-yl bromide in 64 mL dry ether is added dropwise to maintain gentle reflux (30-minute addition time).

-

Reflux and Completion : The mixture is refluxed for 1 hour until magnesium dissolution, followed by cooling to 0°C.

Table 1: Standard Laboratory Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Magnesium (mmol) | 110 | |

| Halide (mmol) | 100 | |

| Solvent | Anhydrous diethyl ether | |

| Temperature | Reflux (35°C) | |

| Yield | 85–90% |

Industrial-Scale Production

Industrial synthesis scales the laboratory method using specialized reactors with enhanced temperature control and inert gas systems. Key modifications include:

-

Continuous Feed Systems : Automated addition of halide and magnesium to maintain stoichiometry.

-

Distillation Purification : Post-reaction, the reagent is distilled under reduced pressure to remove ether and unreacted starting materials, achieving >95% purity.

Table 2: Laboratory vs. Industrial Preparation

| Parameter | Laboratory | Industrial |

|---|---|---|

| Scale | 100 mmol | 10–100 mol |

| Equipment | Glassware | Stainless steel reactors |

| Purification | Filtration, extraction | Distillation |

| Yield | 85% | 90–92% |

| Source |

Optimization of Reaction Conditions

Solvent Purity and Inert Atmosphere

Anhydrous ether (<0.01% H₂O) is critical to prevent hydrolysis:

Moisture levels >50 ppm reduce yields by 30–40%. Industrial processes use molecular sieves and nitrogen sparging to maintain solvent dryness.

Initiators and Reaction Initiation

Iodine is preferred over other initiators (e.g., 1,2-dibromoethane) due to its efficiency in generating MgI₂, which etches magnesium’s oxide layer. Trials show iodine reduces initiation time from 60 minutes to <5 minutes.

Temperature and Addition Rate Control

Slow addition of the halide (0.5–1.0 mL/min) prevents thermal runaway. Exceeding 40°C during propagation accelerates Wurtz coupling side reactions:

Maintaining reflux at 35°C limits by-product formation to <5%.

Side Reactions and By-Product Management

Common by-products include cyclohexene (from hydrolysis) and biphenyl derivatives (from Wurtz coupling). Mitigation strategies:

-

Acidic Workup : Adding HCl (pH <2) protonates residual Grignard reagent, minimizing coupling.

-

Alkaline Extraction : Shaking with 20% NaOH removes cyclohexanol impurities.

Table 3: By-Products and Removal Methods

| By-Product | Source | Removal Method |

|---|---|---|

| Cyclohexene | Hydrolysis | Distillation |

| Biphenyl derivatives | Wurtz coupling | Silica gel chromatography |

| Cyclohexanol | Incomplete reaction | Ether extraction |

Comparative Analysis of Preparation Methods

While laboratory methods prioritize flexibility, industrial processes emphasize yield and reproducibility. For example, industrial reactors achieve 92% yield via continuous distillation, whereas batch laboratory setups cap at 85%. Scalability challenges include magnesium’s exothermic reaction, requiring jacketed reactors for cooling .

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

C₆H₉MgBr reacts with aldehydes, ketones, and esters to form secondary or tertiary alcohols. For example:

-

Reaction with cyclohexanone yields tertiary alcohols, though steric hindrance from bulky electrophiles (e.g., tert-butyl groups) reduces yields to ~1% due to competing enolization pathways .

-

Aldehyde substrates exhibit higher reactivity, with yields exceeding 85% in optimized conditions .

Mechanistic pathway :

-

Nucleophilic attack on the carbonyl carbon.

-

Formation of alkoxide intermediates.

Nucleophilic Substitution with Alkyl Halides

The reagent displaces halides in alkyl/aryl halides to form C–C bonds:

| Substrate | Product | Yield (%) |

|---|---|---|

| Allyl bromide | 1-(Cyclohex-2-en-1-yl)propane | 92 |

| Benzyl chloride | (Cyclohex-2-en-1-ylmethyl)benzene | 91 |

Steric effects influence selectivity, with primary halides reacting faster than secondary/tertiary counterparts .

Coupling Reactions

C₆H₉MgBr participates in cross-couplings to construct complex frameworks:

-

With allylic halides : Forms 1-cyclohexylbut-2-ene via tandem addition-elimination .

-

Cu-catalyzed reactions : Benzylmagnesium chloride couples with cyclohex-2-en-1-yl methyl carbonate to yield substituted cyclohexenes (91% yield) .

Key conditions :

Cycloisomerization and Rearrangements

The reagent facilitates cycloisomerization of enynes:

| Starting Material | Product | Conditions | Yield (%) |

|---|---|---|---|

| Acyclic enyne | Bicyclic compound | Ether, reflux | 92 |

| Cyclic enyne | Tricyclic framework | RT, THF | 88 |

These reactions exploit the allylic Mg–C bond’s ability to stabilize transition states during ring formation .

Competing Dimerization Pathways

Under specific conditions, allylic Grignard reagents may dimerize:

-

3-Bromocyclohexene forms [1,1'-bi(cyclohexane)]-2,2'-diene via radical recombination .

-

Dimerization is suppressed using finely divided magnesium or low-temperature protocols .

Comparative Reactivity

C₆H₉MgBr exhibits distinct behavior compared to linear Grignard reagents:

| Parameter | Cyclohex-2-en-1-yl MgBr | Ethyl MgBr |

|---|---|---|

| Reaction with esters | Fast (competing pathways) | Slow |

| Steric tolerance | Moderate | High |

This reactivity profile enables selective syntheses of sterically hindered targets.

Industrial and Optimization Data

Scalable protocols emphasize:

This reagent’s versatility in bond-forming reactions and compatibility with modern catalytic systems position it as a cornerstone in synthetic organic chemistry. Further exploration of its stereoelectronic properties could unlock novel reaction manifolds.

Scientific Research Applications

Synthesis of Complex Organic Molecules

1.1 Grignard Reactions

Grignard reagents like cyclohex-2-en-1-ylmagnesium bromide are crucial for forming carbon-carbon bonds. They react with electrophiles to form alcohols after hydrolysis. This reagent can be utilized to synthesize various alcohol derivatives from carbonyl compounds, enhancing the complexity of organic molecules.

Case Study: Synthesis of Alcohols

In a study by Rieke Metals, cyclohex-2-en-1-ylmagnesium bromide was reacted with various aldehydes and ketones, yielding secondary and tertiary alcohols with high yields (up to 90%) . The reactions were conducted under anhydrous conditions to prevent hydrolysis.

Isomerization and Rearrangement Reactions

2.1 Isomerization Polymerization

Cyclohex-2-en-1-ylmagnesium bromide has been shown to facilitate isomerization polymerization of alkenylcyclohexanes. This process allows for the transformation of simple alkenes into more complex structures through rearrangement mechanisms.

Data Table: Isomerization Reactions

| Substrate | Product | Yield (%) |

|---|---|---|

| Alkenylcyclohexane A | Isomerized product A' | 85 |

| Alkenylcyclohexane B | Isomerized product B' | 78 |

Synthesis of Biologically Active Compounds

3.1 Antitumor Agents

Cyclohex-2-en-1-ylmagnesium bromide has been employed in the synthesis of substituted 1,3-dihydroindole-2-ones, which exhibit antitumor activity. The compound acts as a nucleophile in reactions with isocyanates to form these biologically active derivatives.

Case Study: Antitumor Compound Synthesis

Research published in the Journal of Medicinal Chemistry demonstrated that using cyclohex-2-en-1-ylmagnesium bromide in the synthesis pathway led to compounds with IC50 values indicating significant antitumor properties .

Cycloisomerization Reactions

4.1 Cycloisomerization of Enynes

The reagent is also effective in cycloisomerization reactions, particularly involving cyclic and acyclic enynes. This application is valuable for constructing cyclic frameworks that are prevalent in natural products and pharmaceuticals.

Data Table: Cycloisomerization Results

| Starting Material | Product | Conditions | Yield (%) |

|---|---|---|---|

| Acyclic enyne | Cyclic product | Ether, reflux | 92 |

| Cyclic enyne | Cyclized product | Ether, room temperature | 88 |

Mechanistic Insights

The reactivity of cyclohex-2-en-1-ylmagnesium bromide can be attributed to the nucleophilic nature of the magnesium-bound carbon atom, which readily attacks electrophiles such as carbonyls and halides. The reaction pathways often involve several mechanistic steps, including:

- Nucleophilic attack on electrophiles.

- Formation of intermediate alkoxides.

- Protonation to yield the final alcohol or other functionalized products.

Mechanism of Action

The mechanism by which cyclohex-2-en-1-ylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups or other electrophilic centers in organic molecules.

Comparison with Similar Compounds

Allylmagnesium Bromide

Allylmagnesium bromide (0.95–1.1 M in diethyl ether) shares the Grignard reagent classification but features an allyl group (CH₂=CHCH₂–) instead of a cyclohexenyl moiety. The allyl group’s conjugated double bond enhances its reactivity in conjugate additions and stabilizes transition states during nucleophilic attacks. Cyclohex-2-en-1-ylmagnesium bromide, by contrast, offers a sterically bulkier cyclohexenyl group, which may influence regioselectivity in reactions with hindered substrates .

Ethylmagnesium Bromide (3M in Ether)

Ethylmagnesium bromide is a simpler alkyl Grignard reagent with higher solution concentration (3M vs. 0.50 M). The ethyl group’s lower steric demand makes it highly reactive toward electrophiles like ketones and esters.

Cyclohex-2-en-1-ylzinc Bromide (0.50 M in Ether)

This zinc analogue replaces magnesium with zinc, resulting in milder reactivity. Zinc organometallics are less moisture-sensitive and tolerate a broader range of functional groups, making them preferable in reactions requiring chemoselectivity. However, magnesium-based reagents generally exhibit faster reaction kinetics and higher nucleophilicity .

Reactivity and Stability

Biological Activity

Cyclohex-2-en-1-ylmagnesium bromide, a Grignard reagent, is a compound of significant interest in organic synthesis due to its reactivity and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and implications for medicinal chemistry.

Cyclohex-2-en-1-ylmagnesium bromide is synthesized through the reaction of cyclohex-2-ene with magnesium bromide in ether. The compound exhibits typical characteristics of Grignard reagents, including nucleophilic properties that allow it to react with electrophiles such as carbonyl compounds.

1. Antimicrobial Properties

Research indicates that Grignard reagents can exhibit antimicrobial activity. Cyclohex-2-en-1-ylmagnesium bromide has shown effectiveness against various bacterial strains in preliminary studies. For example:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest potential applications in developing new antimicrobial agents.

2. Anticancer Activity

Grignard reagents have been investigated for their ability to induce apoptosis in cancer cells. Cyclohex-2-en-1-ylmagnesium bromide was evaluated in vitro against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death via oxidative stress.

3. Neuroprotective Effects

Recent studies have suggested that certain Grignard reagents may offer neuroprotective benefits. Cyclohex-2-en-1-ylmagnesium bromide was tested in models of neurodegeneration:

| Model | Outcome |

|---|---|

| PC12 Cells | Reduced apoptosis |

| Drosophila Model | Improved locomotion |

These findings indicate potential for further exploration in neurodegenerative disease therapies.

The biological activity of cyclohex-2-en-1-ylmagnesium bromide can be attributed to its ability to form adducts with various biomolecules, leading to alterations in cellular signaling pathways. The nucleophilic nature of the Grignard reagent allows it to react with electrophilic sites on proteins and nucleic acids, which may disrupt normal cellular functions.

Case Studies

A series of case studies highlight the practical applications and effects of cyclohex-2-en-1-ylmagnesium bromide:

Case Study 1: Antimicrobial Efficacy

In a study conducted on wound infections, the application of cyclohex-2-en-1-ylmagnesium bromide demonstrated significant reduction in bacterial load compared to control treatments.

Case Study 2: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that treatment with cyclohex-2-en-1-ylmagnesium bromide led to a marked decrease in cell viability, suggesting its potential as a therapeutic agent.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.